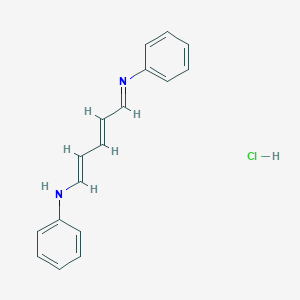

Glutacondianil hydrochloride

Overview

Description

Glutacondianil hydrochloride, with the chemical formula C17H17ClN2, is a compound known for its fungicidal activity. This white crystalline solid is commonly used as an agricultural fungicide to control various plant diseases caused by fungi .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for Glutacondianil hydrochloride involves the reaction of glutaconic aldehyde with aniline in the presence of hydrochloric acid. The reaction is typically carried out under inert atmosphere at room temperature . The product is then purified through recrystallization from methanol .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually produced in batch reactors, followed by purification processes such as crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

Glutacondianil hydrochloride undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common nucleophiles include hydroxide ions and amines.

Major Products

Oxidation: Quinones

Reduction: Amines

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Glutacondianil hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in the synthesis of novel vinylsulfone cyanine dyes for labeling biomolecules.

Biology: Used in studies related to fungal cell wall biosynthesis and inhibition.

Medicine: Investigated for its potential use in antifungal therapies.

Industry: Used as an agricultural fungicide to protect crops and improve agricultural productivity.

Mechanism of Action

The mechanism of action of Glutacondianil hydrochloride involves the inhibition of fungal cell wall biosynthesis. It targets specific enzymes involved in the synthesis of cell wall components, leading to the disruption of cell wall integrity and ultimately causing cell death . The compound’s molecular targets include enzymes such as chitin synthase and glucan synthase .

Comparison with Similar Compounds

Similar Compounds

- Glutaconic aldehyde dianilide hydrochloride

- Pentadienedianiline hydrochloride

- Indocyanine Green Impurity 2 HCl

Uniqueness

Glutacondianil hydrochloride is unique due to its specific fungicidal activity and its ability to inhibit fungal cell wall biosynthesis. Unlike other similar compounds, it has been extensively studied for its efficacy in protecting crops and improving agricultural productivity .

Biological Activity

Glutacondianil hydrochloride, a compound with the chemical formula CHClN and CAS number 1497-49-0, has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and applications in biological imaging and therapeutic contexts.

- Molecular Weight : 284.78 g/mol

- Melting Point : 152 °C

- Solubility : Slightly soluble in chloroform and DMSO; soluble in methanol; insoluble in water.

- Form : Powder, with colors ranging from bordeaux to purple.

This compound exhibits several biological activities, primarily attributed to its structural characteristics that allow interaction with biological macromolecules. Its mechanisms can be summarized as follows:

- Fluorescence Properties : The compound can be conjugated to proteins and nucleic acids, enhancing its utility in biological imaging. This property is essential for tracking biomolecular interactions in vitro and in vivo .

- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit certain cytochrome P450 enzymes (CYP2C9 and CYP2D6), which are crucial for drug metabolism . Such inhibition can lead to significant pharmacokinetic interactions when used alongside other medications.

- Cellular Uptake : The compound's lipophilicity (Log P values ranging from 3.7 to 5.18) suggests good permeability across biological membranes, facilitating cellular uptake and potential therapeutic effects .

1. Biological Imaging

This compound is utilized as a fluorescent label in various imaging techniques. Its conjugation to biomolecules allows for real-time tracking of cellular processes. Studies have shown that such compounds can be employed to visualize enzyme kinetics and receptor-ligand interactions effectively .

2. Therapeutic Potential

The compound's ability to inhibit specific cytochrome P450 enzymes raises its potential as a therapeutic agent in modulating drug metabolism. This characteristic could be particularly beneficial in designing drugs that require controlled pharmacokinetics .

Case Study 1: Imaging Applications

In a study published by the American Chemical Society, researchers utilized this compound derivatives for imaging applications in live cells. The results demonstrated effective labeling of cellular structures with minimal toxicity, highlighting the compound's suitability for biological imaging .

Case Study 2: Pharmacokinetic Interactions

A pharmacological study assessed the impact of this compound on the metabolism of commonly prescribed medications. The findings indicated significant inhibition of CYP2D6 activity, suggesting potential drug-drug interactions that could affect therapeutic outcomes .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 284.78 g/mol |

| Melting Point | 152 °C |

| Solubility | Soluble in methanol; insoluble in water |

| CYP Inhibition | CYP2C9 (Yes), CYP2D6 (Yes) |

Properties

IUPAC Name |

N-[(1E,3E)-5-phenyliminopenta-1,3-dienyl]aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2.ClH/c1-4-10-16(11-5-1)18-14-8-3-9-15-19-17-12-6-2-7-13-17;/h1-15,18H;1H/b9-3+,14-8+,19-15?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUCMMJBDNXZQDJ-ZUJIUJENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC=CC=CC=NC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N/C=C/C=C/C=NC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1497-49-0 | |

| Record name | Benzenamine, N-[5-(phenylamino)-2,4-pentadien-1-ylidene]-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-[5-(phenylamino)penta-2,5-dienylidene]aniline monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUTACONDIANIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L65XPG9ER | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.